T521's Superior Selectivity for PLK1 PBD Over Plk2 and Plk3 Compared to Poloxin and TQ
T521 demonstrates a >400-fold selectivity window for PLK1 PBD over Plk2 and Plk3 PBDs, with an IC50 for PLK1 PBD of 1.22 ± 0.13 µM and IC50 values of >500 µM for both Plk2 and Plk3 PBDs [1]. In a direct head-to-head comparison under the same fluorescence polarization (FP) assay conditions, the comparator compounds Poloxin and TQ showed significantly lower selectivity [1].
| Evidence Dimension | Selectivity Ratio (IC50 Plk2 / IC50 Plk1) in Fluorescence Polarization Assay |
|---|---|
| Target Compound Data | T521 IC50 Plk1: 1.22 µM; IC50 Plk2/3: >500 µM |
| Comparator Or Baseline | Poloxin IC50 Plk1: 4.27 µM; IC50 Plk2: 15.62 µM; IC50 Plk3: 46.68 µM. TQ IC50 Plk1: 1.36 µM; IC50 Plk2: 3.65 µM; IC50 Plk3: 18.86 µM. |
| Quantified Difference | T521 selectivity ratio >400; Poloxin selectivity ratio ~3.7; TQ selectivity ratio ~2.7 |
| Conditions | In vitro fluorescence polarization (FP) assay; Plk1, Plk2, Plk3 PBDs; FITC-labeled phosphopeptide; 1 hr incubation at room temperature. |
Why This Matters
This high selectivity window makes T521 the preferred tool compound for experiments where unambiguous attribution of a phenotype to PLK1 PBD inhibition is required, minimizing off-target confounding from Plk2/3 activity.
- [1] Chen Y, Zhang J, Li D, Jiang J, Wang Y, Si S. Identification of a novel Polo-like kinase 1 inhibitor that specifically blocks the functions of Polo-Box domain. Oncotarget. 2017;8(1):1234-1246. Table 1. View Source
